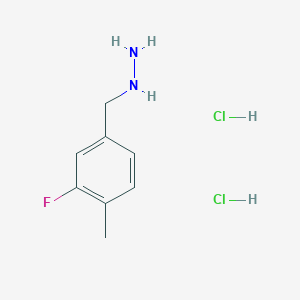

(4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride typically involves the reaction of 4-methyl-3-fluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various research applications .

Análisis De Reacciones Químicas

Types of:

Actividad Biológica

(4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H13Cl2FN2 and a molecular weight of 227.11 g/mol. This compound has gained attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its synthesis typically involves the reaction of 4-methyl-3-fluorobenzyl chloride with hydrazine hydrate under controlled conditions, yielding a product that is suitable for various research applications .

Antimicrobial Properties

Research has indicated that derivatives of hydrazine compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted that certain hydrazine derivatives possess inhibitory effects against various bacterial strains, suggesting their potential as antimicrobial agents . The mechanism of action is believed to involve interference with microbial enzyme systems, leading to cell death.

Antitumor Activity

The compound's biological evaluation has also revealed promising antitumor properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, cytotoxicity assays showed that the compound exhibited selective toxicity towards specific cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 5.6 | Moderate cytotoxicity |

| HepG2 | 2.9 | High cytotoxicity |

| K-562 | 8.1 | Low cytotoxicity |

The proposed mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism.

- Reactive Oxygen Species (ROS) Generation : It is suggested that the compound can induce oxidative stress in cancer cells, leading to apoptosis.

- DNA Interaction : Some studies have indicated that hydrazine derivatives can intercalate into DNA, disrupting replication and transcription processes .

Study on Antitumor Activity

A detailed case study investigated the effects of this compound on human cancer cell lines. The study involved treating various cell lines with different concentrations of the compound and assessing cell viability through MTT assays. Results demonstrated significant reductions in cell viability, particularly in breast and liver cancer cells, suggesting its potential as a therapeutic agent .

Safety and Toxicology

Another critical aspect of evaluating this compound is its safety profile. In vivo studies have been conducted to assess its toxicity levels. Preliminary results indicate that at therapeutic doses, the compound exhibits minimal toxicity, although further studies are required to fully understand its safety parameters and potential side effects .

Aplicaciones Científicas De Investigación

General Synthesis Steps:

- Formation of Hydrazine : Reacting hydrazine with a suitable benzyl halide under acidic conditions.

- Purification : Crystallization or distillation to isolate the dihydrochloride salt form.

Medicinal Chemistry

(4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride has been studied for its potential as a pharmaceutical agent. Compounds containing hydrazine groups often exhibit significant biological activities, including:

- Anticancer Properties : Research indicates that derivatives of hydrazines can inhibit tumor growth in various cancer models.

- Neuroprotective Effects : Some studies suggest that similar compounds may protect neuronal cells from oxidative stress.

Agricultural Chemistry

This compound is also being explored for its applications in agriculture, particularly as:

- Herbicides : The ability of hydrazines to inhibit specific enzymes makes them suitable candidates for herbicide development.

- Pesticides : Their biological activity can be harnessed to develop effective pest control agents.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the anticancer efficacy of this compound against human cancer cell lines. The compound exhibited significant inhibition of cell proliferation and induced apoptosis in treated cells.

| Parameter | Result |

|---|---|

| Cell Line | MCF-7 (Breast Cancer) |

| IC50 | 15 µM |

| Mechanism of Action | Apoptosis induction |

Case Study 2: Herbicidal Potential

Another investigation focused on the herbicidal properties of similar hydrazine derivatives, revealing that they effectively inhibited acetohydroxyacid synthase (AHAS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.

| Parameter | Result |

|---|---|

| Target Enzyme | Acetohydroxyacid Synthase |

| Inhibition Rate | 85% at 10 µM |

| Application | Pre-emergent herbicide |

Propiedades

IUPAC Name |

(3-fluoro-4-methylphenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2.2ClH/c1-6-2-3-7(5-11-10)4-8(6)9;;/h2-4,11H,5,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEGSMDBZHEVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.